The exploration of novel therapeutic agents is a critical aspect of advancing medical science and improving patient outcomes. Among these agents, rexinoids, which are selective ligands for the retinoid X receptor (RXR), have garnered significant attention due to their unique biological activities. Rexinoids have been implicated in the regulation of various metabolic processes and have shown promise as potential treatments for cancer. This comprehensive analysis will delve into the mechanism of action of rexinoids and their applications in different fields, with a focus on their metabolic effects and their role in cancer prevention and treatment.
Rexinoids function by binding to the retinoid X receptor, a type of nuclear receptor transcription factor. Upon activation, these receptors can influence gene expression and modulate a variety of cellular processes. For instance, the rexinoid LG100268 (LG268) has been shown to affect triglyceride metabolism in both normal and diabetic rodents. Notably, LG268 does not alter hepatic triglyceride production but instead suppresses post-heparin plasma lipoprotein lipase (LPL) activity. This suppression leads to a rapid increase in serum triglyceride levels due to diminished peripheral processing of plasma very low-density lipoprotein particles. Interestingly, the effect of rexinoids on LPL activity is tissue-specific, with a reduction observed in skeletal and cardiac muscle but not in adipose tissue. Moreover, this action is independent of changes in LPL mRNA, suggesting a post-translational mechanism. In C2C12 myocytes, LG268 rapidly decreases cell surface LPL activity without altering LPL mRNA, an effect that can be blocked by transcriptional inhibitors1.
The metabolic consequences of rexinoid action are distinct from those mediated by other nuclear receptors such as retinoic acid receptors or peroxisome proliferator-activated receptors. The study of LG268 in rodents has provided insights into the tissue-specific regulation of LPL activity, which is crucial for understanding hypertriglyceridemia, a common side effect of rexinoid treatment. These findings highlight the potential of rexinoids to influence metabolic disorders, particularly those related to lipid metabolism1.
Rexinoids, along with synthetic oleanane triterpenoids, represent a new class of multifunctional drugs that have shown efficacy in preventing and treating cancer in experimental animals. These agents are neither conventional cytotoxic drugs nor monofunctional drugs targeting single steps in signal transduction pathways. Instead, they exhibit a range of effects, including anti-inflammatory and redox state modulation, as well as anti-proliferative and pro-apoptotic activities. As ligands for RXR, rexinoids can modulate gene expression to exert their anti-cancer effects. The unique molecular and cellular mechanisms of action of rexinoids may offer synergistic benefits when combined with standard anti-cancer treatments, providing a promising avenue for future therapeutic strategies2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6